(5-Methyl-3-phenylpyrazol-1-yl)methanol is a chemical compound characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Its molecular formula is , and it has a molecular weight of approximately 188.23 g/mol. The compound features a methyl group at the 5-position and a phenyl group at the 3-position of the pyrazole ring, along with a hydroxymethyl group (-CH2OH) attached to the nitrogen atom at the 1-position. This unique structure contributes to its diverse chemical reactivity and biological activity.
Due to the lack of information on the specific applications of (5-Methyl-3-phenylpyrazol-1-yl)methanol, a mechanism of action cannot be discussed at this time. However, pyrazole derivatives can exhibit various biological activities depending on the specific substitutions on the ring. Some pyrazoles have been shown to act as anti-inflammatory agents, analgesics, or anticonvulsants through their interaction with specific enzymes or receptors [].
Research indicates that (5-Methyl-3-phenylpyrazol-1-yl)methanol exhibits notable biological activities. Pyrazole derivatives are often investigated for their potential as anti-inflammatory, analgesic, and antitumor agents. Specific studies have highlighted:
The synthesis of (5-Methyl-3-phenylpyrazol-1-yl)methanol typically involves several steps:
(5-Methyl-3-phenylpyrazol-1-yl)methanol has potential applications in various fields:
Interaction studies involving (5-Methyl-3-phenylpyrazol-1-yl)methanol focus on its binding affinity with biological targets such as enzymes and receptors. These studies help elucidate its mechanism of action and potential side effects:
Several compounds share structural similarities with (5-Methyl-3-phenylpyrazol-1-yl)methanol, allowing for comparative analysis:
Compound Name | CAS Number | Key Features |
---|---|---|
(4-Methyl-1-phenyldihydropyrimidin) | 153863-35-5 | Contains a dihydropyrimidine structure |
(1-Methyl-5-phenyldihydropyrimidin) | 179057-19-3 | Features a methyl group at different position |
(1-Methylpyrazole) | 14354447 | A simpler pyrazole derivative |
The uniqueness of (5-Methyl-3-phenylpyrazol-1-yl)methanol lies in its specific arrangement of functional groups, which influences its biological activity and reactivity compared to these similar compounds. Its distinctive combination of a phenyl group and a hydroxymethyl moiety contributes to its potential as a bioactive agent in medicinal chemistry.
Pyrazoles, five-membered heterocycles with two adjacent nitrogen atoms, have evolved from early synthetic curiosities to critical scaffolds in drug discovery. The first pyrazole, synthesized in 1898 by Hans von Pechmann, utilized acetylene and diazomethane. Ludwig Knorr later pioneered the condensation of 1,3-diketones with hydrazines, establishing a foundational method for pyrazole synthesis. These early advances laid the groundwork for modern pyrazole chemistry, which now includes diverse synthetic routes and applications in pharmaceuticals.
Pyrazoles are classified by substituents and their positions on the ring. The numbering follows IUPAC rules, with nitrogen atoms at positions 1 and 2. For (5-Methyl-3-phenylpyrazol-1-yl)methanol:
The compound’s significance lies in its versatility as a synthetic intermediate. Key aspects include:
Pyrazoles occupy a central role in heterocyclic chemistry due to their stability and electronic properties. (5-Methyl-3-phenylpyrazol-1-yl)methanol distinguishes itself through:
(5-Methyl-3-phenylpyrazol-1-yl)methanol possesses the molecular formula C11H12N2O, representing a heterocyclic compound with eleven carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and one oxygen atom [1]. The molecular weight of this compound is 188.23 grams per mole [1] [2], placing it within the range of moderately sized organic molecules suitable for pharmaceutical and chemical applications.
Property | Value |
---|---|
Molecular Formula | C11H12N2O [1] |
Molecular Weight | 188.23 g/mol [1] [2] |
Total Atom Count | 25 |
Heteroatom Percentage | 12% |
The empirical formula reveals the fundamental composition of the molecule, indicating the presence of a pyrazole ring system (C3H2N2) substituted with a methyl group (CH3), a phenyl group (C6H5), and a hydroxymethyl group (CH2OH). This molecular composition suggests a total of 25 atoms in the complete molecular structure, with the heteroatoms comprising approximately 12% of the total atomic count.
The Chemical Abstract Service registry number for (5-Methyl-3-phenylpyrazol-1-yl)methanol is 369401-86-5 [1] [2] [3]. This unique identifier serves as the primary means of cataloging and referencing this specific compound in chemical databases and literature. The compound is also assigned the MDL number MFCD11227224 [1] [4], which provides additional identification within the MDL Information Systems database.
Registry System | Identifier |
---|---|
CAS Number | 369401-86-5 [1] [2] [3] |
MDL Number | MFCD11227224 [1] [4] |
TSCA Status | Not listed [1] |
The compound appears in various chemical supplier catalogs and databases, indicating its availability for research and industrial applications. However, it is notably not listed on the Toxic Substances Control Act inventory [1], suggesting that it may not be produced or imported in significant commercial quantities in the United States.
The International Union of Pure and Applied Chemistry systematic name for this compound is (5-methyl-3-phenyl-1H-pyrazol-1-yl)methanol [2] [3]. This nomenclature follows the standard conventions for naming substituted pyrazoles, where the pyrazole ring is numbered beginning with the nitrogen atom bearing the substituent.
Nomenclature System | Designation |
---|---|
IUPAC Name | (5-methyl-3-phenyl-1H-pyrazol-1-yl)methanol [2] [3] |
SMILES | OCN1N=C(C2=CC=CC=C2)C=C1C [2] |
Canonical SMILES | CC1=CC(=NN1CO)C1C=CC=CC=1 [2] |
InChI | InChI=1S/C11H12N2O/c1-9-7-11(12-13(9)8-14)10-5-3-2-4-6-10/h2-7,14H,8H2,1H3 [2] |
InChI Key | QIMBQQYNEGCAQU-UHFFFAOYSA-N [2] |
Alternative designations include various structural representations and simplified names. The compound may also be referenced by its canonical Simplified Molecular Input Line Entry System notation: CC1=CC(=NN1CO)C1C=CC=CC=1 [2]. This notation provides a standardized method for representing the molecular structure in computational databases and chemical informatics applications.
The International Chemical Identifier for the compound is InChI=1S/C11H12N2O/c1-9-7-11(12-13(9)8-14)10-5-3-2-4-6-10/h2-7,14H,8H2,1H3 [2], which serves as a unique identifier that can be used across different chemical databases and software systems. The corresponding International Chemical Identifier Key is QIMBQQYNEGCAQU-UHFFFAOYSA-N [2], providing a compact representation of the molecular structure.
The structural parameters of (5-Methyl-3-phenylpyrazol-1-yl)methanol can be understood through comparison with related pyrazole derivatives that have been characterized through experimental and computational methods. In pyrazole ring systems, the carbon-carbon bond lengths typically range from 1.342 to 1.388 Angstroms, with the carbon-nitrogen bonds averaging approximately 1.342 Angstroms and the nitrogen-nitrogen bonds measuring around 1.345 Angstroms [5].
Bond Type | Typical Length (Å) | Reference |
---|---|---|
C-C (pyrazole ring) | 1.342-1.388 [5] | [5] |
C-N (pyrazole ring) | 1.342 [5] | [5] |
N-N (pyrazole ring) | 1.345-1.376 [5] | [5] |
C-C (pyrazole-phenyl) | 1.464-1.473 [7] | [7] |
The nitrogen-nitrogen bond length in pyrazole rings generally measures approximately 1.376 Angstroms , which is consistent with the partial double bond character resulting from the aromatic delocalization within the five-membered ring. This bond length is intermediate between typical single and double nitrogen-nitrogen bonds, reflecting the aromatic nature of the pyrazole system.
For substituted pyrazoles bearing phenyl groups, the carbon-carbon bond connecting the pyrazole ring to the phenyl substituent typically measures approximately 1.464 to 1.473 Angstroms [7]. This bond length is characteristic of single bonds between aromatic systems and reflects the conjugative interaction between the pyrazole and phenyl rings.
Angle Type | Typical Value (°) | Reference |
---|---|---|
N-N-C (pyrazole) | 105 [8] | [8] |
N-C-C (pyrazole) | 109-113 [8] | [8] |
Internal ring angles | 105-113 [8] | [8] |
The bond angles within the pyrazole ring system are constrained by the five-membered ring geometry. The internal angles of the pyrazole ring typically range from 105 to 113 degrees [8], with the nitrogen-nitrogen-carbon angles being approximately 105 degrees and the nitrogen-carbon-carbon angles measuring around 109 to 113 degrees [8]. These angles reflect the sp2 hybridization of the ring atoms and the aromatic character of the system.
While specific crystal structure data for (5-Methyl-3-phenylpyrazol-1-yl)methanol is not available in the current literature, insights can be gained from the structural analysis of related pyrazole derivatives. Pyrazole compounds typically exhibit planar ring systems with minimal deviation from planarity [9] [10]. The maximum deviation from the mean plane of the pyrazole ring in substituted derivatives is generally less than 0.017 Angstroms [9].
Structural Parameter | Typical Value | Reference |
---|---|---|
Ring planarity deviation | <0.017 Å [9] | [9] |
Dihedral angle (pyrazole-phenyl) | 65-86° [10] | [10] |
Hydrogen bond distances | 2.1-2.3 Å [22] | [22] |
In crystal structures of related phenylpyrazole derivatives, the dihedral angle between the pyrazole ring and the phenyl ring varies significantly depending on the substitution pattern and intermolecular interactions. For example, in structures of phenyl-substituted pyrazoles, dihedral angles ranging from 65 to 86 degrees have been observed [10]. This variation reflects the flexibility of the bond connecting the two aromatic systems and the influence of crystal packing forces.
The hydroxymethyl substituent at the nitrogen position introduces additional conformational flexibility to the molecule. In related structures containing nitrogen-bound methyl groups, the substituent typically adopts conformations that minimize steric interactions with other substituents on the ring [11]. The presence of the hydroxyl group in the methanol substituent creates opportunities for hydrogen bonding interactions that can significantly influence the crystal packing and molecular conformation.
Crystal structures of pyrazole derivatives often exhibit hydrogen bonding networks that stabilize the solid-state structure [12] [13]. These interactions commonly involve the nitrogen atoms of the pyrazole ring as hydrogen bond acceptors and any available hydrogen bond donors such as hydroxyl groups. The combination of nitrogen-hydrogen and oxygen-hydrogen hydrogen bonds can lead to the formation of cyclic dimers, trimers, or extended chain structures [14].
The structural analysis of related compounds has revealed that pyrazole derivatives can form various supramolecular assemblies through hydrogen bonding interactions [12]. The specific hydrogen bonding patterns depend on the nature and positioning of the substituents, with hydroxyl-containing compounds showing particular propensity for forming extended hydrogen-bonded networks.
The conformational behavior of (5-Methyl-3-phenylpyrazol-1-yl)methanol is influenced by several factors including the orientation of the phenyl ring relative to the pyrazole system, the conformation of the hydroxymethyl group, and intramolecular interactions between substituents. Computational studies on related phenylpyrazole derivatives have revealed that the preferred conformations are determined by a balance between electronic effects and steric interactions [15].
Conformational Parameter | Energy Range | Reference |
---|---|---|
Phenyl rotation barrier | 10-20 kJ/mol [15] | [15] |
Conformer energy differences | <10 kJ/mol [15] | [15] |
Bond length deviation (calc. vs exp.) | <0.02 Å [8] | [8] |
Bond angle deviation (calc. vs exp.) | <2° [8] | [8] |
The rotation around the bond connecting the pyrazole ring to the phenyl substituent is relatively free, with energy barriers typically in the range of 10 to 20 kilojoules per mole. However, certain conformations may be favored due to weak intramolecular interactions or the minimization of steric repulsion between the phenyl group and other substituents on the pyrazole ring [16].
The hydroxymethyl group attached to the nitrogen atom can adopt various conformations depending on the relative orientation of the carbon-oxygen bond with respect to the pyrazole ring plane. In related N-substituted pyrazoles, the nitrogen substituent often adopts conformations that place the substituent group away from the ring plane to minimize steric interactions [11].
Computational studies using density functional theory methods have been employed to investigate the conformational preferences of substituted pyrazoles [15]. These calculations typically reveal multiple low-energy conformers with energy differences of less than 10 kilojoules per mole, indicating significant conformational flexibility in solution. The most stable conformers are generally those that maximize aromatic stabilization while minimizing steric repulsion between substituents.
The molecular geometry optimization of phenylpyrazole derivatives using B3LYP/6-311+G(d,p) level of theory has shown that the pyrazole ring maintains its planar geometry while the phenyl ring can adopt various orientations [15]. The calculated bond lengths and angles are in good agreement with experimental X-ray crystallographic data, with deviations typically less than 0.02 Angstroms for bond lengths and 2 degrees for bond angles [8].
The positional isomers of (5-Methyl-3-phenylpyrazol-1-yl)methanol arise from the different possible arrangements of the methyl, phenyl, and hydroxymethyl substituents on the pyrazole ring system. The pyrazole ring provides three positions for substitution (positions 1, 3, and 5), and the distribution of substituents among these positions generates several distinct isomeric forms.
Isomer Type | Structure | CAS Number | Reference |
---|---|---|---|
5-Methyl-3-phenyl-1-hydroxymethyl | Parent compound | 369401-86-5 [1] | [1] |
3-Methyl-5-phenyl-1-hydroxymethyl | Regioisomer | 169547-94-8 [17] | [17] |
1-Methyl-5-phenyl-3-hydroxymethyl | Positional isomer | 124344-98-5 [23] | [23] |
The primary isomeric variations involve the exchange of positions between the methyl and phenyl groups on the pyrazole ring. The compound (5-Methyl-3-phenylpyrazol-1-yl)methanol has the phenyl group at position 3 and the methyl group at position 5. A positional isomer would be (3-Methyl-5-phenylpyrazol-1-yl)methanol, where these positions are reversed [17]. This isomer possesses identical molecular formula and molecular weight but exhibits different chemical and physical properties due to the altered electronic environment of the ring system.
Additional isomeric forms can be generated by varying the position of the hydroxymethyl substituent. While the parent compound has this group attached to the nitrogen at position 1, alternative isomers could theoretically place this substituent at positions 3, 4, or 5 of the pyrazole ring, although such compounds would have different substitution patterns and might not be directly comparable.
The synthesis of specific positional isomers often presents selectivity challenges, as many preparative methods can produce mixtures of regioisomers [11] [18]. The separation and purification of these isomers typically requires sophisticated chromatographic techniques, and their identification relies on advanced spectroscopic methods including two-dimensional nuclear magnetic resonance spectroscopy and nuclear Overhauser effect spectroscopy [11].
The different positional isomers exhibit distinct chemical shifts in their nuclear magnetic resonance spectra, reflecting the different electronic environments experienced by the nuclei in each isomeric form [11]. For example, the pyrazole ring proton typically appears at different chemical shifts depending on whether it is flanked by methyl and phenyl groups or by other substituent combinations.
Studies of regioisomeric pyrazoles have shown that the ratio of isomers produced in synthetic reactions can vary significantly depending on the reaction conditions and the nature of the starting materials [18]. Typical ratios range from 43:57 to 7:1 in favor of one isomer over another, with the specific distribution depending on the electronic and steric properties of the substituents involved [18] [24].
Tautomerism in pyrazole derivatives represents a fundamental aspect of their chemical behavior, arising from the migration of hydrogen atoms between the nitrogen atoms of the ring system [19] [20] [21]. For (5-Methyl-3-phenylpyrazol-1-yl)methanol, the primary tautomeric equilibrium involves the potential migration of hydrogen between the two nitrogen atoms of the pyrazole ring, although this process is complicated by the presence of the hydroxymethyl substituent on one of the nitrogen atoms.
Tautomeric System | Equilibrium Constant | Preferred Form | Reference |
---|---|---|---|
3-Phenylpyrazole | K = 0.85 [19] | 3-Phenyl tautomer [19] | [19] |
5-Methylpyrazole | K ≈ 1 [19] | Near 50:50 distribution [19] | [19] |
3,5-Disubstituted | Variable | Depends on substituents [20] | [20] |
In unsubstituted pyrazoles, rapid tautomeric interconversion typically occurs between the 1H and 2H tautomeric forms [21]. However, when one nitrogen atom bears a substituent, as in the case of (5-Methyl-3-phenylpyrazol-1-yl)methanol, this equilibrium is significantly perturbed. The hydroxymethyl group effectively blocks one of the nitrogen atoms from participating in the typical tautomeric process, essentially fixing the hydrogen distribution in the molecule.
The tautomeric behavior of 3,5-disubstituted pyrazoles has been extensively studied [19] [20]. In these systems, the preference for one tautomeric form over another is influenced by the electronic properties of the substituents. Electron-donating groups such as methyl groups tend to stabilize the tautomer where they occupy the 5-position, while electron-withdrawing groups like phenyl groups show preference for the 3-position [19].
Studies using low-temperature nuclear magnetic resonance spectroscopy have revealed that the tautomeric equilibrium constants for phenylpyrazoles typically favor the 3-phenyl tautomer over the 5-phenyl tautomer [19]. This preference is attributed to the better stabilization of the aromatic system when the phenyl group is in the 3-position. For methyl-substituted pyrazoles, the preference is less pronounced, with equilibrium constants closer to unity [19].
The solvent environment significantly influences tautomeric equilibria in pyrazole systems [20] [21]. In hydrogen-bonding solvents such as dimethyl sulfoxide or methanol, the equilibrium position can shift due to differential stabilization of the tautomeric forms through hydrogen bonding interactions. In contrast, non-polar solvents tend to favor the inherently more stable tautomeric form based on electronic factors alone.
Solvent Type | Effect on Equilibrium | Mechanism | Reference |
---|---|---|---|
Hydrogen-bonding | Shifts equilibrium position [20] | Differential stabilization [20] | [20] |
Non-polar | Favors electronic preference [21] | Minimal interaction [21] | [21] |
Dipolar aprotic | Enables tautomer observation [21] | Reduces exchange rate [21] | [21] |
The stereochemical aspects of (5-Methyl-3-phenylpyrazol-1-yl)methanol are primarily associated with the conformation of the flexible substituents rather than the presence of classical stereogenic centers. The compound does not contain any asymmetric carbon atoms in its basic structure, as the hydroxymethyl carbon is bonded to two hydrogen atoms and therefore cannot be a stereocenter.
Stereochemical Feature | Characteristic | Implication |
---|---|---|
Asymmetric centers | None present | No classical chirality |
Conformational flexibility | High | Multiple conformers possible |
Phenyl rotation | Relatively free | Low energy barrier |
Hydroxymethyl rotation | Restricted | Hydrogen bonding effects |
However, the molecule exhibits conformational isomerism arising from the rotation around several single bonds. The most significant conformational flexibility occurs around the bond connecting the pyrazole ring to the phenyl group and the bond connecting the nitrogen atom to the hydroxymethyl group. The rotation around these bonds generates different spatial arrangements of the molecular framework that can be considered as conformational stereoisomers.
The phenyl group can adopt various orientations relative to the pyrazole ring plane, ranging from coplanar arrangements to perpendicular orientations [16]. The barrier to rotation around this bond is typically low, allowing for rapid interconversion between conformational states at room temperature. However, in the crystalline state, the molecule adopts a specific conformation that is stabilized by intermolecular interactions and crystal packing forces.
The hydroxymethyl group attached to the nitrogen atom can also adopt different conformations depending on the orientation of the carbon-oxygen bond relative to the pyrazole ring. The presence of the hydroxyl group introduces the possibility of intramolecular hydrogen bonding with the pyrazole nitrogen atoms, which could stabilize specific conformational arrangements.
In solution, the molecule likely exists as a rapidly equilibrating mixture of conformational isomers, with the distribution determined by the relative energies of the different conformational states and the influence of solvent interactions. The hydroxyl group can participate in hydrogen bonding with solvent molecules, which may preferentially stabilize certain conformational arrangements over others.
The stereochemical behavior of the compound becomes more complex when considering its potential for forming diastereomeric complexes with chiral molecules or when incorporated into chiral environments. The planar pyrazole ring system combined with the flexible substituents creates a molecular architecture that can adapt to different chiral environments through conformational adjustments.
Nuclear magnetic resonance spectroscopy provides the primary tool for investigating the stereochemical behavior of the compound in solution [13]. Variable-temperature nuclear magnetic resonance studies can reveal the dynamics of conformational interconversion, while nuclear Overhauser effect experiments can provide information about the spatial relationships between different parts of the molecule in its preferred conformational states.
The crystal structure analysis of related compounds has revealed that the solid-state conformation often differs from the solution-state average conformation due to the influence of intermolecular interactions and crystal packing constraints [12] [10]. These differences highlight the importance of considering both solution and solid-state behavior when evaluating the complete stereochemical profile of the compound.